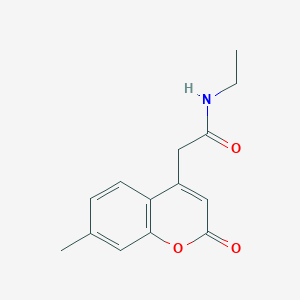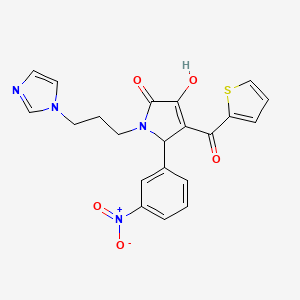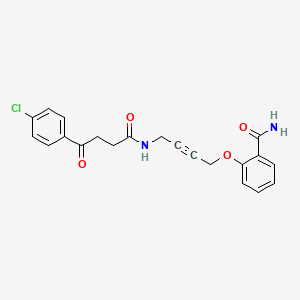
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” is a derivative of coumarin, which is a significant class of benzopyrones . Coumarins are found in nature and have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The synthesis of similar compounds has been reported through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The reaction of 7-amino-4-methylcoumarin with a number of organic halides leads to the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .Wissenschaftliche Forschungsanwendungen
Fluorescent Colorants
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can be used to synthesize fluorescent colorants. These colorants are specified using various spectroscopic techniques and are transparent in the NIR region . They have the ability to convert absorbed visible or ultraviolet light to specific colors of visible light due to the high intensity of reflected light property .
Cold Paints
The compound can be used in the production of cold paints. These paints reflect NIR waves when exposed to sunlight, dissipating energy, and keeping their temperature low . This property has very interesting and important applications .
Organic Electroluminescence Diodes
Coumarin derivatives, which include N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, are widely used as dyes for applications in organic electroluminescence diodes .
Sensor Chemistry
The compound can be used in sensor chemistry. Due to its light stability, high quantum fluorescence efficiency, and low toxicity, it is suitable for this application .
Antimicrobial Applications
Newly designed coumarinyloxy acetamide derivatives, which include N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, showed potent antimicrobial activity on human pathogens . Some of the analogues were found to have comparable or even more potency than the standard drugs .
Anti-Cancer Applications
Coumarin and coumarin-related compounds, including N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, have significant therapeutic potential and have been used in anti-cancer treatments .
Anti-Inflammatory Applications
The compound has been used in anti-inflammatory treatments due to its physiological properties .
Antioxidant Applications
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has antioxidant activities, making it attractive for further backbone derivatisation and screening as a novel therapeutic agent .
Wirkmechanismus
Target of Action
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a derivative of coumarin . Coumarins are known to have a wide range of biological activities and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors
Mode of Action
Coumarin derivatives are known to interact with various targets based on their biological activities .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways based on their biological activities .
Result of Action
Coumarin derivatives are known to have various effects at the molecular and cellular level based on their biological activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-ethyl-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15-13(16)7-10-8-14(17)18-12-6-9(2)4-5-11(10)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXAWFBFYDOTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2570865.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570869.png)
![3-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2570870.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2570872.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2570875.png)
![quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2570878.png)


![N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2570884.png)

![(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2570886.png)